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Compound of Interest

Compound Name: 5-Bromo-1-methyl-2-oxoindoline

Cat. No.: B1271126

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound
5-Bromo-1-methyl-2-oxoindoline (CsHsBrNO), a key intermediate in various synthetic
applications within the pharmaceutical and materials science sectors. This document, intended
for researchers, scientists, and drug development professionals, details predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside
standardized experimental protocols for data acquisition.

Chemical Structure

Caption: Chemical structure of 5-Bromo-1-methyl-2-oxoindoline.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 5-Bromo-1-methyl-2-
oxoindoline. These predictions are based on the analysis of structurally similar compounds,
including 5-bromo-2-oxindole and 1-methyl-2-oxoindoline.

'H NMR (Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCIs Frequency: 500 MHz
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.40 d 1H Ar-H
~7.35 dd 1H Ar-H
~6.80 d 1H Ar-H
3.55 s 2H -CHaz-
3.20 S 3H -N-CHs

13C NMR (Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCIs Frequency: 125 MHz

Chemical Shift (6, ppm) Assignment
~175.0 C=0

~142.0 Ar-C

~132.0 Ar-CH
~130.0 Ar-CH
~128.0 Ar-C

~115.0 Ar-C-Br
~109.0 Ar-CH

~36.0 -CH2-

~26.5 -N-CHs

IR (Infrared) Spectroscopy Data (Predicted)

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

C-H stretch (aromatic and

~3000-2850 Medium , _

aliphatic)
~1710 Strong C=0 stretch (amide)
~1600 Medium C=C stretch (aromatic)
~1480 Medium C-H bend (aliphatic)
~1100 Medium C-N stretch

C-H bend (aromatic, para-
~820 Strong ]

substituted)
~600 Medium C-Br stretch

MS (Mass Spectrometry) Data (Predicted)

lonization Mode: Electron lonization (EI)

miz Relative Intensity (%) Assighment

225/227 High [M]* (presence of Br isotopes)
196/198 Medium [M - COJ*

117 Medium [M-Br-COJ*

90 High [C7He]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for 5-Bromo-1-
methyl-2-oxoindoline.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 5-Bromo-1-methyl-2-oxoindoline
in 0.6-0.7 mL of deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane
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(TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

e Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance lII).
e 'H NMR Acquisition:
o Pulse Sequence: zg30
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Spectral Width: 20 ppm
e 13C NMR Acquisition:
o Pulse Sequence: zgpg30 (proton decoupled)
o Number of Scans: 1024
o Relaxation Delay: 2.0 s
o Spectral Width: 240 ppm

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs) using appropriate software (e.g., TopSpin,
MestReNova).

IR Spectroscopy

e Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of
5-Bromo-1-methyl-2-oxoindoline with dry KBr powder in a mortar and pestle. Press the
mixture into a thin, transparent disk using a hydraulic press.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer
Spectrum Two).

o Data Acquisition:
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o Spectral Range: 4000-400 cm~1
o Resolution: 4 cm~?

o Number of Scans: 16

o Data Processing: Perform a background scan with an empty sample holder. The instrument
software will automatically ratio the sample spectrum to the background spectrum to produce
the final absorbance or transmittance spectrum.

Mass Spectrometry

o Sample Preparation: Dissolve a small amount of 5-Bromo-1-methyl-2-oxoindoline in a
suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of
approximately 1 mg/mL.

 Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an
Electron lonization (EI) source (e.g., Agilent 7890B GC coupled to a 5977A MSD).

e GC Conditions:
o Column: HP-5ms (30 m x 0.25 mm, 0.25 um film thickness)
o Inlet Temperature: 250°C

o Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, hold for 5

min.
e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV

[¢]

Mass Range: m/z 40-550

[e]

Source Temperature: 230°C

o

Quadrupole Temperature: 150°C
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» Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Workflow for Spectral Analysis

General Workflow for Spectral Analysis
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Caption: A generalized workflow for the spectral analysis of a synthesized chemical compound.

 To cite this document: BenchChem. [Spectral Data Analysis of 5-Bromo-1-methyl-2-
oxoindoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1271126#5-bromo-1-methyl-2-oxoindoline-spectral-
data-nmr-ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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